molecular formula C10H6Br2N2O2S B10796792 Bromophenol thiohydantoin

Bromophenol thiohydantoin

Cat. No.: B10796792
M. Wt: 378.04 g/mol
InChI Key: LZPGGHKJSQSUDE-UHFFFAOYSA-N
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Description

Bromophenol thiohydantoin is a compound that combines a brominated phenol group with a thiohydantoin moiety. It has garnered attention in scientific research due to its potential biological activities, particularly as an inhibitor of certain bacterial enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromophenol thiohydantoin typically involves the reaction of bromophenol with thiohydantoin derivatives. One common method is the condensation of bromophenol with thiourea in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the thiohydantoin ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Bromophenol thiohydantoin can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The thiohydantoin ring can be reduced to form thiohydantoins with different oxidation states.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced thiohydantoin derivatives.

    Substitution: Substituted thiohydantoin derivatives with various functional groups.

Scientific Research Applications

Bromophenol thiohydantoin has several scientific research applications:

Mechanism of Action

The mechanism of action of bromophenol thiohydantoin involves its interaction with specific molecular targets. For example, as an inhibitor of DisA, it binds to the enzyme’s active site, preventing the synthesis of c-di-AMP, a crucial bacterial second messenger. This inhibition disrupts bacterial signaling and can lead to reduced bacterial virulence and survival .

Comparison with Similar Compounds

Similar Compounds

    Thiohydantoin derivatives: These compounds share the thiohydantoin moiety but may lack the bromophenol group.

    Brominated phenols: These compounds contain the bromophenol group but do not have the thiohydantoin ring.

Uniqueness

Bromophenol thiohydantoin is unique due to the combination of both bromophenol and thiohydantoin groups, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C10H6Br2N2O2S

Molecular Weight

378.04 g/mol

IUPAC Name

5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H6Br2N2O2S/c11-5-1-4(8(15)6(12)3-5)2-7-9(16)14-10(17)13-7/h1-3,15H,(H2,13,14,16,17)

InChI Key

LZPGGHKJSQSUDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=C2C(=O)NC(=S)N2)O)Br)Br

Origin of Product

United States

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